molecular formula C14H13F3N4O4S B10942887 3-methyl-7-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

3-methyl-7-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B10942887
M. Wt: 390.34 g/mol
InChI Key: DKRCWUMYQNGXNB-UHFFFAOYSA-N
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Description

3-methyl-7-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-8-oxo-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylic acid is a complex organic compound with a unique structure that includes a trifluoromethyl group, a pyrazole ring, and a bicyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-7-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves multiple steps. One common method starts with the preparation of the pyrazole ring, which can be synthesized from sodium cyanoacetate via condensation, acylation, cyclization, and hydrolysis . The trifluoromethyl group is introduced using trifluoroacetyl chloride as the acylating reagent .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of flow reactors and continuous synthesis methods can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-methyl-7-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfur tetrafluoride, antimony trifluoride, and trifluoromethyl copper . Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

3-methyl-7-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-7-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The bicyclic system and pyrazole ring contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-7-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid stands out due to its complex structure, which combines a trifluoromethyl group, a pyrazole ring, and a bicyclic system. This unique combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H13F3N4O4S

Molecular Weight

390.34 g/mol

IUPAC Name

3-methyl-7-[[2-methyl-5-(trifluoromethyl)pyrazole-3-carbonyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C14H13F3N4O4S/c1-5-4-26-12-8(11(23)21(12)9(5)13(24)25)18-10(22)6-3-7(14(15,16)17)19-20(6)2/h3,8,12H,4H2,1-2H3,(H,18,22)(H,24,25)

InChI Key

DKRCWUMYQNGXNB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C3=CC(=NN3C)C(F)(F)F)SC1)C(=O)O

Origin of Product

United States

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